molecular formula C19H20N2 B361127 1,4-Dibenzyl-3,5-dimethyl-1H-pyrazole CAS No. 24466-63-5

1,4-Dibenzyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B361127
CAS No.: 24466-63-5
M. Wt: 276.4g/mol
InChI Key: ASZULXHUEVXEKB-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-3,5-dimethyl-1H-pyrazole is a pyrazole derivative characterized by two benzyl groups at the 1- and 4-positions and methyl groups at the 3- and 5-positions. Pyrazoles are heterocyclic aromatic compounds with a five-membered ring containing two adjacent nitrogen atoms. The compound’s structural features make it a candidate for coordination chemistry and pharmaceutical research, particularly in designing metal complexes with cytotoxic properties .

Properties

IUPAC Name

1,4-dibenzyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-15-19(13-17-9-5-3-6-10-17)16(2)21(20-15)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZULXHUEVXEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347163
Record name 1,4-Dibenzyl-3,5-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24466-63-5
Record name 1,4-Dibenzyl-3,5-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

This compound

  • Substituents : Benzyl (1,4-positions), methyl (3,5-positions).
  • Methyl groups provide steric stabilization.

N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Platinum(II) Complex

  • Substituents : Cyclohexylsulfanyl (S-atom), methyl (3,5-positions).
  • Key Findings : Replacing benzyl with cyclohexylsulfanyl in Pt(II) complexes increased cytotoxicity by threefold compared to benzyl-substituted analogs in leukemia cell lines (Jurkat, K562, U937) . The cyclohexyl group’s bulkiness and sulfur’s electron-donating properties may enhance metal-ligand interactions and cellular uptake.

3,5-Diphenyl-1H-pyrazole

  • Substituents : Phenyl (3,5-positions).
  • Key Differences: Lacking benzyl/methyl groups, this compound exhibits reduced steric hindrance and altered electronic properties. Such derivatives are often explored for antidepressant applications .

1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole

  • Substituents : Dichlorobenzyl (1-position), methyl (4-position), phenyl (3,5-positions).
  • The molecular weight (409.31 g/mol) is higher than the target compound, which may affect pharmacokinetics .

Structural Analysis Methodologies

  • Crystallographic Tools : The target compound and analogs are analyzed using programs like SHELXL for refinement and Mercury for visualizing/overlaying crystal structures . These tools reveal conformational differences, such as bond angles and torsional strains, influenced by substituents.
  • Electronic Properties : Benzyl groups donate electron density via conjugation, while chlorine atoms withdraw electron density, altering reactivity in halogenated analogs .

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